(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methoxycarbonyl-3-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid
Description
This compound is a highly substituted triterpenoid carboxylic acid characterized by a complex pentacyclic core (picene skeleton) with multiple stereochemical centers and functional groups. Key structural features include:
- Core structure: A dodecahydro-1H-picene backbone with seven methyl groups and a 13-oxo moiety.
- Glycosidic substituents: Two methoxycarbonyl-substituted oxane (pyranose) rings attached via ether linkages at the C10 position.
- Steric complexity: 14 stereocenters, conferring distinct conformational rigidity and biological specificity .
Triterpenoids of this class are known for their roles in modulating biological targets such as SERCA (sarco/endoplasmic reticulum Ca²⁺-ATPase) and nuclear receptors, often via interactions with hydrophobic pockets or polar functional groups .
Properties
Molecular Formula |
C44H66O16 |
|---|---|
Molecular Weight |
851.0 g/mol |
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methoxycarbonyl-3-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C44H66O16/c1-39(2)23-10-13-44(7)33(22(45)18-20-21-19-41(4,38(53)54)15-14-40(21,3)16-17-43(20,44)6)42(23,5)12-11-24(39)57-37-32(28(49)27(48)31(59-37)35(52)56-9)60-36-29(50)25(46)26(47)30(58-36)34(51)55-8/h18,21,23-33,36-37,46-50H,10-17,19H2,1-9H3,(H,53,54)/t21-,23-,24-,25-,26-,27-,28-,29+,30-,31-,32+,33+,36-,37+,40+,41-,42-,43+,44+/m0/s1 |
InChI Key |
VIBICZSYZZPALI-WGRDPETLSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)OC)O)O)O)C)(C)C(=O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)OC)O)O)OC5C(C(C(C(O5)C(=O)OC)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s ability to interact with various biomolecules makes it useful for studying biochemical pathways and mechanisms.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its complex structure might allow it to interact with multiple targets in the body, making it a candidate for drug development.
Industry
In industry, the compound could be used in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These interactions can activate or inhibit biochemical pathways, leading to various physiological effects. The exact mechanism would depend on the specific application and the targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Modifications
The following table highlights key differences between the target compound and analogous triterpenoids:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
